3-Pyridyl Trifluoromethanesulfonate
CAS No.: 107658-27-5
Cat. No.: VC20758266
Molecular Formula: C6H4F3NO3S
Molecular Weight: 227.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107658-27-5 |
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Molecular Formula | C6H4F3NO3S |
Molecular Weight | 227.16 g/mol |
IUPAC Name | pyridin-3-yl trifluoromethanesulfonate |
Standard InChI | InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H |
Standard InChI Key | ZRNDSLLIAOLRJS-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F |
3-Pyridyl trifluoromethanesulfonate (CAS 107658-27-5) is a specialized organosulfur compound widely employed in synthetic chemistry due to its electrophilic triflate group. This reagent plays a critical role in constructing complex molecules across pharmaceuticals, materials science, and catalysis. Below is a comprehensive analysis of its properties, applications, and handling requirements.
Physical Properties
Key physicochemical characteristics are summarized below:
Synthesis and Reactivity
3-Pyridyl trifluoromethanesulfonate is synthesized via the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride under inert conditions. The triflate group () enhances electrophilicity, enabling participation in:
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Nucleophilic substitutions: Acts as a superior leaving group compared to halides or tosylates .
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Cross-coupling reactions: Facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for C–C/C–N bond formation .
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Heterocyclic functionalization: Modifies pyridine derivatives for drug discovery .
Organic Synthesis
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Leaving group: Enables efficient substitution reactions in alkaloid and heterocycle synthesis .
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Triflate transfer agent: Used to prepare activated intermediates for palladium-catalyzed couplings .
Medicinal Chemistry
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Bioactive compound modification: Enhances drug candidate selectivity by introducing electron-withdrawing groups .
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Proteomics research: Serves as an intermediate in synthesizing enzyme inhibitors and receptor ligands .
Material Science
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Polymer functionalization: Imparts thermal stability and chemical resistance to coatings and adhesives .
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Catalyst design: Acts as a ligand precursor in transition-metal complexes for asymmetric catalysis .
Analytical Chemistry
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